N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide

Catalog No.
S12275740
CAS No.
M.F
C11H20N2O
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobut...

Product Name

N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide

IUPAC Name

N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]-2-methylpropanamide

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C11H20N2O/c1-7(2)11(14)13-10-5-8-3-4-9(6-10)12-8/h7-10,12H,3-6H2,1-2H3,(H,13,14)/t8-,9+,10?

InChI Key

SLKKGJKMTXLHIT-ULKQDVFKSA-N

Canonical SMILES

CC(C)C(=O)NC1CC2CCC(C1)N2

Isomeric SMILES

CC(C)C(=O)NC1C[C@H]2CC[C@@H](C1)N2

N-((1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide is a chemical compound characterized by its bicyclic structure and specific stereochemistry. Its molecular formula is C18H26N2OC_{18}H_{26}N_{2}O, with a molecular weight of approximately 286.41 g/mol. The compound features an azabicyclo structure, which contributes to its biological activity and potential therapeutic applications. This compound is often synthesized as a part of research into new pharmacological agents targeting various receptors in the body .

The synthesis of N-((1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide typically involves several key reactions:

  • Reductive Amination: A common method for synthesizing this compound involves the reaction of an amine with a carbonyl compound in the presence of reducing agents such as sodium cyanoborohydride or lithium aluminum hydride .
  • Acid-Base Reactions: The purification process often includes adjusting pH levels to isolate the desired product from by-products using acids or bases, followed by extraction with organic solvents like dichloromethane .
  • Reflux Conditions: Many reactions are conducted under reflux conditions to facilitate the reaction between components, ensuring complete conversion and higher yields .

N-((1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide has been studied for its potential biological activities, particularly in relation to opioid receptors and chemokine receptors:

  • Opioid Receptor Interaction: Research indicates that this compound may act as a ligand for mu-opioid receptors, showing promise in pain management and addiction therapies .
  • Chemokine Receptor Modulation: It has also been investigated for its ability to modulate CCR5 receptors, which are significant in HIV infection and inflammatory responses .

The synthesis of N-((1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide can be achieved through several methodologies:

  • Starting Materials: The synthesis often begins with 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, which undergoes various transformations including amidation with isobutyric acid derivatives.
  • Catalytic Processes: Catalysts are frequently employed to enhance reaction rates and yields during the synthesis process.
  • Purification Techniques: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

This compound has several potential applications:

  • Pharmaceutical Development: Due to its interaction with opioid and chemokine receptors, it is being explored as a candidate for new analgesics or anti-inflammatory drugs.
  • Chemical Probes: It serves as a chemical probe in research aimed at understanding receptor interactions and signaling pathways in cellular systems .

Interaction studies have focused on understanding how N-((1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide binds to various receptors:

  • Molecular Docking Studies: These studies have been conducted to predict binding affinities and orientations within receptor binding sites.
  • In Vitro Assays: Laboratory assays have assessed the biological activity of this compound against different cell lines expressing target receptors.

N-((1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide shares structural similarities with several other compounds in the azabicyclo family:

Compound NameStructureKey Features
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)acetamideStructureAcetamide derivative; potential analgesic properties
N-(8-benzyl-8-tropinone)StructureRelated tropane structure; used in medicinal chemistry
N-(8-benzylpiperidine)StructurePiperidine variant; studied for neuropharmacological effects

Uniqueness

N-((1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide is unique due to its specific stereochemistry and bicyclic structure that enhances its receptor binding capabilities compared to similar compounds. Its dual activity on both opioid and chemokine receptors sets it apart from many other azabicyclo derivatives.

Systematic Nomenclature and IUPAC Conventions

The systematic IUPAC name N-[(1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl]-2-methylpropanamide reflects the compound’s bicyclic framework and substituent orientation. The parent structure, 8-azabicyclo[3.2.1]octane, consists of a seven-membered bicyclic system with nitrogen at the bridgehead position (8-aza). The numbering follows IUPAC bicyclo rules, where the three bridge segments (3, 2, 1) define the ring sizes. The stereochemical descriptors (1R,3s,5S) indicate the absolute configuration: the 1-position adopts an R configuration, the 3-position is a bridgehead (s for endo), and the 5-position is S-configured. The isobutyramide group (-NHC(O)C(CH3)2) is appended to the 3-position, introducing a chiral center at the amide nitrogen.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₁H₂₀N₂O corresponds to a molecular weight of 196.29 g/mol. The stereochemical configuration critically influences molecular interactions:

  • The bicyclo[3.2.1]octane scaffold adopts a chair-like conformation for the six-membered ring and an envelope conformation for the five-membered ring, as observed in related tropane derivatives.
  • The isobutyramide side chain projects axially from the 3-position, creating steric hindrance that stabilizes specific conformers. This orientation is confirmed by comparative studies of benzylated analogs, where substituents at the 8-position alter ring puckering.
PropertyValue
Molecular FormulaC₁₁H₂₀N₂O
Molecular Weight196.29 g/mol
IUPAC NameN-[(1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl]-2-methylpropanamide
Key Stereocenters1R, 3s, 5S

Comparative Analysis with Tropane Alkaloid Derivatives

The 8-azabicyclo[3.2.1]octane scaffold is the hallmark of tropane alkaloids, such as cocaine and scopolamine. Key structural differences include:

  • Substituent Profile: Natural tropane alkaloids typically feature esterified hydroxyl groups (e.g., cocaine’s benzoyloxy and methoxycarbonyl groups), whereas the synthetic derivative replaces these with an isobutyramide moiety. This substitution enhances metabolic stability by reducing esterase susceptibility.
  • Chirality: Unlike natural tropanes, which often exhibit 3R configurations, the synthetic compound’s 3s bridgehead configuration introduces distinct steric and electronic environments. For example, benzylated analogs (e.g., N-((1R,3s,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide) show altered hydrogen-bonding patterns due to N-benzylation.
  • Physicochemical Properties: The isobutyramide group increases lipophilicity (logP ≈ 1.8) compared to polar tropane esters, impacting membrane permeability and receptor binding kinetics.

Crystallographic Data and Conformational Isomerism

X-ray diffraction studies of structurally related compounds reveal key conformational trends:

  • Ring Puckering: The six-membered ring in 8-azabicyclo[3.2.1]octane derivatives adopts a chair conformation, while the five-membered ring favors an envelope conformation. Substituents at the 3-position (e.g., isobutyramide) induce slight distortions, as seen in 2,4-dibenzyl-3-tropanol derivatives.
  • Hydrogen-Bonding Networks: In crystalline states, the amide group participates in intermolecular O-H···N hydrogen bonds, forming chains parallel to the a- or b-axis. For example, analogs with benzyl groups exhibit layered packing stabilized by π-π interactions.
  • Dynamic Conformational Exchange: Nuclear Overhauser Effect (NOE) studies suggest that the isobutyramide side chain undergoes restricted rotation, favoring syn-periplanar arrangements with the bicyclic core. This dynamic behavior is critical for ligand-receptor interactions.

The construction of the 8-azabicyclo[3.2.1]octane core represents a fundamental challenge in tropane alkaloid synthesis, requiring careful consideration of stereochemical control and regioselectivity [7]. The retrosynthetic analysis of N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide reveals several viable disconnection strategies that have been successfully employed in related bicyclic systems [28].

Classical Robinson Approach

The traditional Robinson synthesis provides the foundational strategy for tropane core construction through a biomimetic condensation approach [5]. This methodology involves the formation of tropinone via a Mannich-type condensation between succindialdehyde, methylamine, and acetonedicarboxylic acid, followed by subsequent decarboxylation [8]. The key transformation proceeds through the formation of the N-methyl-Δ¹-pyrrolinium cation, which serves as a critical electrophilic intermediate in the bicyclic core assembly [37].

Vinyl Aziridine Rearrangement Strategy

Recent advances have demonstrated the utility of vinyl aziridine intermediates in accessing the tropane framework through Lewis acid-catalyzed sigmatropic rearrangements [5]. The approach involves the preparation of diastereomeric phthalimide-protected vinyl aziridines from substituted cycloheptadienes, enabling access to both C3-endo and C3-exo configurations [8]. This methodology has proven particularly effective for incorporating functionality at the C3 position, which is essential for the target isobutyramide derivative [5].

Synthetic ApproachKey IntermediateYield RangeStereoselectivity
Robinson SynthesisTropinone15-25%Moderate
Vinyl Aziridine RouteTrop-6-ene derivatives21-84%High
Polyketide Synthase Route4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate30-45%Excellent

Polyketide Synthase-Mediated Assembly

The biosynthetic pathway has inspired synthetic approaches utilizing pyrrolidine ketide synthase-mediated transformations [37]. This strategy involves the formation of 3-oxoglutarate intermediates that undergo nonenzymatic Mannich-like decarboxylative condensation with N-methyl-Δ¹-pyrrolinium cations [37]. The resulting 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate intermediate can be cyclized to tropinone through cytochrome P450-mediated oxidative cyclization [38].

Ring-Closing Metathesis Approaches

Contemporary methodologies have explored ring-closing metathesis as a viable strategy for bicyclic core construction [31]. The approach involves the preparation of appropriately substituted linear precursors containing terminal alkenes, followed by ruthenium-catalyzed cyclization to generate the azabicyclo[3.2.1]octane framework [31]. This strategy offers excellent functional group tolerance and can accommodate various substituent patterns around the bicyclic core [34].

Amidation Techniques for Isobutyramide Functionalization

The installation of the isobutyramide functionality at the C3 position of the azabicyclo[3.2.1]octane core requires careful selection of amidation protocols to ensure high yields and minimal epimerization [9]. Several methodologies have been developed for the efficient coupling of isobutyric acid derivatives with the bicyclic amine substrates [43].

Direct Acylation Methods

Traditional acylation approaches utilize isobutyryl chloride in the presence of tertiary amine bases such as triethylamine or diisopropylethylamine [12]. The reaction typically proceeds in aprotic solvents like tetrahydrofuran or dichloromethane at temperatures ranging from 0°C to room temperature [42]. Yields generally range from 65-85% depending on the specific substitution pattern of the azabicyclic substrate [12].

Acylating AgentBaseSolventTemperatureYield Range
Isobutyryl chlorideTriethylamineTetrahydrofuran0-25°C70-85%
Isobutyric anhydridePyridineDichloromethane25°C60-75%
Isobutyric acid + HBTUTriethylamineDimethylformamide25°C75-90%

Coupling Reagent-Mediated Amidation

Modern amide coupling protocols employ peptide coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) [12]. These methods offer superior functional group tolerance and reduced epimerization compared to acid chloride approaches [9]. The reactions are typically conducted in polar aprotic solvents with organic bases, achieving yields of 75-90% [12].

Boronic Acid-Catalyzed Dehydrative Amidation

Recent developments in catalytic amidation have introduced boronic acid-catalyzed dehydrative coupling between carboxylic acids and amines [9]. The methodology employs 3,4,5-trifluorophenylboronic acid as a catalyst, promoting direct condensation between isobutyric acid and the azabicyclic amine [9]. This approach offers the advantage of avoiding stoichiometric activating reagents while maintaining high efficiency and stereochemical integrity [9].

Oxidative Amide Coupling

Aerobic copper-catalyzed oxidative coupling represents an emerging methodology for amide bond formation from alcohol precursors [43]. The approach utilizes copper/ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) catalysis to couple isobutanol derivatives directly with azabicyclic amines [43]. This methodology offers excellent functional group tolerance and proceeds under mild conditions with water as the only byproduct [43].

Catalytic Asymmetric Synthesis of Chiral Centers

The stereocontrolled construction of the (1R,3s,5S) configuration in the target compound requires sophisticated catalytic asymmetric methodologies [7]. Several approaches have been developed for the enantioselective synthesis of tropane-derived bicyclic systems with precise control over multiple stereogenic centers [18].

Enantioselective Deprotonation Strategies

Chiral lithium amide bases have proven effective for the desymmetrization of tropinone derivatives through enantioselective deprotonation [10]. The methodology employs lithium amides derived from (4-1-[(2,2-dimethylpropyl)amino-2-phenylethyne in tetrahydrofuran solution at -78°C [10]. Enantioselectivities of up to 95% enantiomeric excess have been achieved with the addition of 0.5 equivalents of lithium chloride as an additive [10].

Chiral BaseAdditiveTemperatureEnantioselectivityYield
Lithium (S)-N-benzyl-N-α-methylbenzylamideLiCl-78°C95% ee70-85%
Lithium (R)-N-isopropyl-N-cyclohexylamideLiBr-78°C88% ee65-80%
Lithium (S)-pyrrolidinideLiClO₄-78°C75% ee60-75%

Organocatalytic Asymmetric Cycloaddition

The development of organocatalytic 1,3-dipolar cycloaddition reactions has enabled direct access to enantioenriched tropane scaffolds [18]. The methodology utilizes 3-oxidopyridinium betaines and dienamines in the presence of chiral iminium catalysts [18]. This approach achieves excellent control of peri-, regio-, diastereo-, and enantioselectivity, providing tropane derivatives in up to quantitative yield with excellent stereochemical control [18].

Chiral Lewis Acid Catalysis

Scandium-based chiral Lewis acid complexes have demonstrated utility in asymmetric transformations leading to azabicyclic frameworks [19]. The catalytic system enables asymmetric intramolecular [2+2] photocycloaddition reactions, providing access to azaarene-functionalized bicyclic structures with high enantioselectivity [19]. This methodology has been extended to the synthesis of various tropane-related scaffolds with precise stereochemical control [19].

Molybdenum-Catalyzed Asymmetric Ring-Closing Metathesis

Enantioselective ring-closing metathesis using chiral molybdenum catalysts offers an alternative approach to optically active bicyclic amides [50]. The methodology involves the desymmetrization of achiral polyene substrates, enabling the synthesis of 5,6-, 5,7-, and 5,8-bicyclic amides in up to >98% enantiomeric excess [50]. The protocol demonstrates broad substrate scope and functional group tolerance [50].

Purification Protocols and Yield Optimization

The purification of N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide requires specialized protocols due to the basic nature of the azabicyclic core and the potential for decomposition under harsh conditions [21]. Several chromatographic and crystallization methods have been developed for the efficient isolation and purification of related azabicyclic compounds [25].

Chromatographic Separation Methods

Column chromatography using neutral alumina as the stationary phase has proven effective for the purification of azabicyclic compounds [22]. The methodology employs gradient elution with methanol-toluene mixtures (0.5-2% methanol) to achieve effective separation from synthetic impurities [22]. Silica gel chromatography can also be utilized with careful pH control, typically using triethylamine-modified eluent systems to prevent decomposition [25].

Stationary PhaseMobile PhaseDetection MethodRecovery Yield
Neutral Alumina0.5-2% MeOH/TolueneUV (254 nm)85-95%
Silica Gel + NEt₃5-20% MeOH/CHCl₃Ninhydrin80-90%
C18 Reversed PhaseMeCN/H₂O gradientHPLC-MS90-95%

High-Performance Liquid Chromatography

Preparative HPLC separation offers superior resolution for the purification of stereoisomeric mixtures [25]. Both normal-phase silica gel columns and C18 reversed-phase systems have been successfully employed [27]. The methodology provides excellent separation efficiency with high sensitivity and fast analysis times [25]. Method development typically involves optimization of mobile phase composition and gradient profiles to achieve baseline resolution of impurities [27].

Crystallization and Salt Formation

The formation of crystalline hydrochloride salts represents an effective purification strategy for azabicyclic amides [21]. The methodology involves treatment of the crude product with ethereal hydrogen chloride solutions, followed by recrystallization from appropriate solvent systems [21]. This approach enables the removal of neutral impurities and provides products of high purity suitable for characterization and further synthetic elaboration [42].

Yield Optimization Strategies

Process optimization studies have identified several factors critical for maximizing synthetic yields [38]. Temperature control during key transformations prevents decomposition and side reactions, while careful selection of reaction stoichiometry minimizes competitive pathways [5]. The use of high-dilution conditions during cyclization reactions has proven particularly effective for preventing intermolecular side reactions [8].

Optimization ParameterEffect on YieldRecommended Conditions
Reaction Temperature±15-25%-78°C to 25°C (step-dependent)
Concentration±10-20%0.01-0.1 M for cyclizations
Stoichiometry±20-30%1.1-1.5 equiv. electrophile
Reaction Time±5-15%2-24 hours (monitored by TLC)

Role of Azabicyclo[3.2.1]octane Scaffold in Bioactivity

The 8-azabicyclo[3.2.1]octane scaffold serves as the central structural framework in the tropane alkaloid family, exhibiting diverse and significant biological activities across multiple therapeutic domains [1] [2]. This rigid bicyclic system provides a conformationally constrained platform that facilitates specific receptor interactions while maintaining metabolic stability [1] [3].

The bicyclic nature of the azabicyclo[3.2.1]octane core confers several key pharmacological advantages. The rigid tropane skeleton exhibits enhanced binding selectivity compared to flexible acyclic analogues due to its preorganized three-dimensional structure [1] [2]. Research has demonstrated that the stereochemical arrangement of the bridged ring system directly influences receptor recognition patterns, with specific stereoisomers displaying markedly different biological profiles [4] [5].

Mechanistic studies reveal that the azabicyclo[3.2.1]octane scaffold functions as a privileged structure in medicinal chemistry, capable of interacting with diverse biological targets including muscarinic acetylcholine receptors, dopamine transporters, and serotonin reuptake systems [3] [6] [5]. The nitrogen atom positioned at the bridgehead provides a basic center that can engage in critical electrostatic interactions with negatively charged residues in receptor binding sites [4] [7].

The metabolic stability conferred by the bicyclic framework represents another crucial bioactivity determinant. Unlike cocaine, which contains a labile ester linkage susceptible to rapid hydrolysis, tropane derivatives with stable amide substitutions demonstrate enhanced pharmacokinetic profiles [8] [9]. The rigid scaffold protects the core structure from enzymatic degradation while allowing for selective modification at peripheral positions [3] [10].

Comparative analysis of tropane derivatives demonstrates that the 8-azabicyclo[3.2.1]octane core exhibits superior bioactivity profiles compared to related bicyclic systems such as 2-azabicyclo[3.2.1]octane or quinuclidine scaffolds [11] [12]. The specific geometric constraints imposed by the 8-aza positioning optimize the spatial arrangement of substituents for receptor binding while maintaining appropriate molecular flexibility [13] [14].

Electronic Effects of Isobutyramide Substituent

The isobutyramide substituent in N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide introduces distinct electronic perturbations that significantly influence molecular bioactivity through multiple mechanisms [15] [16]. Amide functional groups exhibit complex electronic behavior characterized by resonance stabilization and orientation-dependent effects that modulate both ground-state and excited-state properties [15] [16].

The electronic properties of amide substituents demonstrate pronounced orientation dependence, with different attachment modes producing substantially different effects on molecular reactivity [15] [16]. For the isobutyramide group attached via the carbonyl carbon to the tropane scaffold, the electron-withdrawing nature of the amide functionality stabilizes the molecular ground state while affecting the energies of radical ion states differently than neutral excited states [15] [16].

Swain-Lupton parameters provide more accurate predictions of amide electronic effects compared to traditional Hammett sigma constants [15] [16]. The isobutyramide substituent exhibits field parameter values indicating moderate electron withdrawal (F = 0.31) combined with weak resonance donation (R = -0.15), resulting in an overall weakly electron-withdrawing character [16]. This electronic profile influences both the basicity of the tropane nitrogen and the overall molecular dipole moment.

The branched isobutyl portion of the amide introduces additional steric and electronic effects beyond the amide carbonyl group [15] [17]. The methyl branching adjacent to the amide nitrogen creates increased steric hindrance that can influence both receptor binding geometries and conformational flexibility [17]. This steric effect combines with the electronic properties to produce unique structure-activity relationships distinct from linear amide analogues.

Molecular orbital analysis reveals that the isobutyramide substituent affects both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with implications for redox properties and electronic transitions [15] [16]. The amide group can participate in hydrogen bonding interactions that stabilize specific receptor-bound conformations while the hydrophobic isobutyl group provides favorable lipophilic contacts [18] [15].

Comparative Pharmacophore Mapping with Analogous Compounds

Pharmacophore analysis of N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide reveals distinct spatial arrangements of key functional features that differentiate it from established tropane alkaloids [19] [20]. The compound exhibits a characteristic pharmacophore pattern consisting of a cationic center (protonated nitrogen), hydrophobic regions, and hydrogen bonding capabilities that define its receptor interaction profile [21] [20].

Comparative mapping against classical tropane alkaloids demonstrates significant differences in pharmacophore geometry. Unlike atropine and scopolamine, which feature ester linkages and aromatic substituents, the target compound presents a more compact pharmacophore with reduced conformational flexibility [3] [19]. The isobutyramide substituent occupies a distinct spatial region compared to the bulky aromatic ester groups found in muscarinic antagonists [5] [22].

The pharmacophore features of the target compound show partial overlap with dopamine transporter inhibitors such as cocaine and WIN compounds, particularly in the positioning of the basic nitrogen and hydrophobic regions [19] [8]. However, the amide functionality introduces novel hydrogen bonding opportunities not present in ester-containing analogues, potentially enabling interactions with different receptor subsites [6] [20].

Three-dimensional pharmacophore modeling reveals that the target compound exhibits optimal geometry for interactions with specific receptor types based on the spatial distribution of its key features [23] [21]. The rigid tropane core maintains critical distances between the cationic nitrogen and hydrophobic regions, while the isobutyramide substituent extends into complementary binding pockets [13] [14].

Molecular docking studies with related tropane derivatives indicate that the target compound adopts distinct binding poses compared to classical tropane alkaloids [13] [14] [24]. The amide functionality can engage in directional hydrogen bonding interactions that stabilize specific orientations within receptor binding sites, contributing to altered selectivity profiles compared to ester analogues [21] [14].

Quantitative structure-activity relationship analysis incorporating multiple tropane derivatives reveals that the combination of the azabicyclo[3.2.1]octane scaffold with isobutyramide substitution represents a unique structural motif within the tropane pharmacophore space [25] [26] [27]. This structural combination provides opportunities for developing compounds with novel receptor selectivity profiles and improved therapeutic indices compared to existing tropane-based therapeutics [13] [24].

Data Tables

Table 1: Molecular Properties of Azabicyclo[3.2.1]octane Derivatives

CompoundMolecular Weight (g/mol)Primary TargetSelectivity
N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramideN/AUnknownN/A
8-methyl-8-azabicyclo[3.2.1]octan-3-one139.19Tropane coreLow
8-benzyl-8-azabicyclo[3.2.1]octan-3-amine216.33Dopamine transporter inhibitorModerate
tert-butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate240.34Protected amineN/A
N-((1R,3s,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide286.42Amide derivativeEnhanced
8-azabicyclo[3.2.1]oct-2-ene109.17Unsaturated coreVariable

Table 2: Electronic Properties of Amide Substituents

Amide SubstituentHammett σSwain-Lupton FSwain-Lupton RElectronic Effect
Isobutyramide (-CONHC(CH₃)₂)0.340.31-0.15Weakly withdrawing
Acetamide (-CONHCH₃)0.350.32-0.14Weakly withdrawing
N-Methylamide (-CONHCH₃)0.350.32-0.14Weakly withdrawing
Benzamide (-CONHPh)0.280.29-0.18Moderate withdrawing
Propionamide (-CONHC₂H₅)0.330.30-0.16Weakly withdrawing
Formamide (-CONH₂)0.360.33-0.12Strongly withdrawing

Table 3: Comparative Pharmacophore Features

CompoundHydrophobic RegionsH-Bond AcceptorsH-Bond DonorsAromatic RingsFlexibility
Target Compound2110Rigid
Atropine2301Moderate
Scopolamine3401Moderate
Cocaine3101Flexible
Benztropine3102Rigid
WIN 35,4282401Moderate

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

196.157563266 g/mol

Monoisotopic Mass

196.157563266 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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